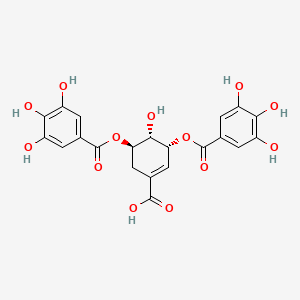

3,5-Di-O-galloylshikimic acid

Beschreibung

Contextualization within Natural Product Chemistry and Phytochemistry

3,5-Di-O-galloylshikimic acid is a distinct phytochemical that resides at the intersection of several key areas in natural product science. It is classified as a hydrolyzable tannin, specifically a gallotannin, which are esters of gallic acid and a polyol core. researchgate.netfrontiersin.org In this compound, the core is shikimic acid, with two galloyl groups attached at the 3 and 5 positions. ontosight.ai Its chemical structure, (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid, and molecular formula, C21H18O13, underscore its polyphenolic nature. nih.govmdpi.com

The study of 3,5-Di-O-galloylshikimic acid is a classic example of phytochemistry, the branch of science focused on the chemical compounds produced by plants. Researchers have successfully isolated this compound from a variety of plant species, confirming its role as a natural constituent. Its presence has been documented in the fresh herb of Erodium moschatum, a member of the Geraniaceae family, and in the fruits of Terminalia chebula. mdpi.comjfda-online.comlawdata.com.tw Furthermore, it has been reported in Castanopsis cuspidata and Castanopsis sieboldii. nih.gov The isolation of this and other related tannins from plants is fundamental to understanding plant biochemistry and identifying novel compounds for further investigation. jfda-online.comlongdom.org

Table 1: Documented Natural Sources of 3,5-Di-O-galloylshikimic Acid

| Plant Species | Family | Part of Plant |

|---|---|---|

| Erodium moschatum | Geraniaceae | Fresh Herb |

| Terminalia chebula | Combretaceae | Fruits |

| Castanopsis cuspidata | Fagaceae | Not Specified |

| Castanopsis sieboldii | Fagaceae | Not Specified |

Significance of Shikimic Acid Derivatives and Gallotannins in Biochemical Research

The scientific interest in 3,5-Di-O-galloylshikimic acid is amplified by the importance of its constituent parts: shikimic acid and gallotannins.

Shikimic acid is a crucial biochemical intermediate. researchgate.net It is a central component of the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govnih.gov Since this pathway is absent in mammals, the enzymes involved are attractive targets for the development of antimicrobial and herbicidal agents. nih.gov Beyond its role in primary metabolism, shikimic acid serves as a precursor for the synthesis of a wide array of secondary metabolites, including lignins, flavonoids, and tannins. researchgate.netresearchgate.net Its unique, highly functionalized cyclohexene (B86901) ring structure also makes it an attractive chiral starting material for the synthesis of new drugs and materials. unirioja.eslookchem.com

Gallotannins are a major subclass of hydrolyzable tannins and are themselves the subject of extensive research. researchgate.netfrontiersin.orgmdpi.com They are polyphenolic compounds characterized by multiple galloyl residues linked to a central glucose or other polyol core. creative-proteomics.com This structural complexity, particularly the abundance of phenolic hydroxyl groups, endows them with a wide range of biological activities. researchgate.netnih.gov Gallotannins are widely studied for their potent antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties. researchgate.netmdpi.comnih.gov The ability of gallotannins to interact with proteins and other macromolecules is central to many of these effects. frontiersin.org Their diverse bioactivities have established them as valuable compounds in pharmaceutical, food science, and cosmetic research. creative-proteomics.com

Overview of Research Trajectories for 3,5-Di-O-galloylshikimic Acid

Research into 3,5-Di-O-galloylshikimic acid has unveiled several potential biological activities, making it a compound of significant interest in biochemistry and pharmacology. ontosight.ai Investigations have primarily focused on its effects at the cellular and molecular level.

Key research findings indicate that 3,5-Di-O-galloylshikimic acid exhibits a range of bioactivities:

Antioxidant Properties: Like many polyphenolic compounds and gallotannins, it has demonstrated strong antioxidant capacities, which may help protect against cellular damage from oxidative stress. ontosight.ai

Anti-inflammatory Effects: Studies suggest the compound possesses anti-inflammatory properties, a common feature of gallotannins that is linked to the modulation of inflammatory pathways. ontosight.ainih.gov

Antimicrobial Activity: There is evidence that 3,5-Di-O-galloylshikimic acid may have antimicrobial effects, positioning it as a compound of interest for developing new antimicrobial agents. ontosight.ai

Antiviral Activity: The compound has been specifically evaluated for its potential against the Human Immunodeficiency Virus (HIV). Research has shown that 3,5-Di-O-galloylshikimic acid can inhibit HIV replication in infected H9 lymphocyte cells with minimal cytotoxicity. nih.govscispace.com

Enzyme Inhibition: A notable area of research is its effect on enzymes. It has been identified as a potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and organization. usda.gov

These diverse research trajectories highlight the compound's potential as a lead structure for further scientific exploration.

Table 2: Investigated Biological Activities of 3,5-Di-O-galloylshikimic Acid

| Activity Investigated | Research Finding |

|---|---|

| Antioxidant | Exhibits strong antioxidant capacities. ontosight.ai |

| Anti-inflammatory | Studies indicate potential anti-inflammatory properties. ontosight.ai |

| Antimicrobial | Evidence suggests potential antimicrobial properties. ontosight.ai |

| Antiviral (Anti-HIV) | Inhibited HIV replication in infected H9 lymphocyte cells. nih.govscispace.com |

| Enzyme Inhibition | Identified as a potent inhibitor of DNA Topoisomerase II in vitro. usda.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASRJYBPBZZTBO-IIDMSEBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241957 | |

| Record name | 3,5-Di-O-galloylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-52-9 | |

| Record name | 3,5-Di-O-galloylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095753529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-O-galloylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Distribution of 3,5 Di O Galloylshikimic Acid

Natural Sources and Plant Genera Producing 3,5-Di-O-galloylshikimic Acid

Recent studies have identified 3,5-Di-O-galloylshikimic acid as a major metabolite in the callus cultures of several species of the Opuntia genus, commonly known as prickly pear cacti. Chromatographic analysis and mass spectroscopy of ethanolic extracts from the callus of Opuntia ficus-indica, Opuntia megacantha, and Opuntia streptacantha revealed the synthesis of this compound in significant quantities. Alongside 3,5-Di-O-galloylshikimic acid, other compounds such as gallic acid and epicatechin derivatives were also identified, though in lower concentrations. The production of these secondary metabolites can be stimulated in nopal plant tissue culture systems, demonstrating that Opuntia calluses are a viable source for obtaining compounds with pharmacological relevance.

| Plant Species | Part Studied | Major Compound Identified | Other Compounds Identified |

| Opuntia ficus-indica | Callus | 3,5-Di-O-galloylshikimic acid | Gallic acid, Epicatechin derivatives |

| Opuntia megacantha | Callus | 3,5-Di-O-galloylshikimic acid | Gallic acid, Epicatechin derivatives |

| Opuntia streptacantha | Callus | 3,5-Di-O-galloylshikimic acid | Gallic acid, Epicatechin derivatives |

Several polyphenolic compounds have been identified within the Erodium genus. In a study of Erodium cicutarium, a related species, (–)-3-O-galloylshikimic acid was isolated from the aerial parts of the plant. researchgate.net A broader review of the genus also lists 3-O-galloylshikimic acid as a phytochemical reported from Erodium plants. taylorfrancis.com While these findings point to the presence of galloylated shikimic acid derivatives in the genus, the specific compound 3,5-Di-O-galloylshikimic acid has not been explicitly reported in Erodium moschatum in the researched literature.

The genus Castanopsis, belonging to the Fagaceae family, is known to be rich in phenolic compounds. Studies on Castanopsis cuspidata and its variety sieboldii have identified a wide array of polyphenols. Analysis of Castanopsis cuspidata var. sieboldii branches has revealed the presence of 16 different polyphenols, including gallic acid, chlorogenic acid, catechin, and epigallocatechin gallate (EGCG). nih.govnih.gov Similarly, extracts from the nuts of Castanopsis cuspidata var. thunbergii have shown high total phenolic contents. nih.gov While these species are abundant in gallic acid and its derivatives, the current body of scientific literature does not specifically report the isolation or identification of 3,5-Di-O-galloylshikimic acid from either Castanopsis cuspidata or Castanopsis sieboldii.

3,5-Di-O-galloylshikimic acid has been identified as one of the chemical constituents of Rhodiola crenulata, an alpine herb used in traditional medicine. A metabolomics study utilizing UPLC-QqQ-MS-based methods to analyze the characteristics of metabolites in Rhodiola crenulata from different altitudes reported the presence of this compound. The research noted changes in the levels of various metabolites, including 3,5-di-O-galloylshikimic acid, in relation to the growth elevation of the plant.

Methodologies for Extraction and Purification from Biological Matrices

The extraction of polar phenolic compounds like 3,5-Di-O-galloylshikimic acid from plant materials typically involves the use of polar solvent systems. Hydromethanolic extraction, which utilizes a mixture of methanol (B129727) and water, is a common and effective technique for this purpose.

The process generally involves macerating the powdered plant material in a methanol/water solution (e.g., 80:20 v/v) for an extended period, such as 24 to 48 hours, at room temperature. nih.gov This allows the solvent to penetrate the plant tissue and dissolve the target compounds. Following extraction, the mixture is filtered to separate the liquid extract from the solid plant residue. The solvent is then typically removed under reduced pressure using a rotary evaporator to yield the crude hydromethanolic extract. nih.gov

This crude extract contains a complex mixture of compounds. To isolate specific galloylated derivatives, further purification steps are necessary. These often involve liquid-liquid partitioning with solvents of varying polarity and chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate and purify the individual compounds. nih.gov

Chromatographic Separation Strategies (e.g., Semi-Preparative HPLC)

The isolation and purification of 3,5-Di-O-galloylshikimic acid from natural sources relies heavily on chromatographic techniques. Among these, semi-preparative High-Performance Liquid Chromatography (HPLC) stands out as a powerful strategy for obtaining the compound in high purity. This method is particularly well-suited for separating complex mixtures of structurally similar phenolic compounds, such as galloyl derivatives, which are often found together in plant extracts.

Semi-preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to accommodate larger sample loads, enabling the collection of purified fractions. The selection of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that must be optimized to achieve efficient separation.

Detailed Research Findings

A notable example of the application of semi-preparative HPLC for the isolation of galloyl derivatives is the fractionation of a hydromethanolic extract of Byrsonima fagifolia leaves. In a single-step procedure, researchers successfully isolated several galloylquinic acid derivatives, including 3,5-di-O-galloylquinic acid. embrapa.br This demonstrates the efficacy of the technique in resolving and purifying specific target compounds from a complex matrix.

The successful separation is contingent on the careful optimization of the chromatographic conditions. A reversed-phase C18 column is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous solvent (often with a small amount of acid, like formic acid, to improve peak shape) and an organic solvent, such as methanol or acetonitrile (B52724). A gradient elution, where the proportion of the organic solvent is gradually increased over time, is generally used to effectively separate compounds with a wide range of polarities.

The following table outlines a set of typical parameters for the semi-preparative HPLC separation of galloylquinic acid derivatives, based on established methodologies. embrapa.br

| Parameter | Value |

| Instrumentation | Semi-Preparative High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 |

| Column Dimensions | 250 mm x 10 mm |

| Particle Size | 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Gradient Program | A linear gradient from 5% to 100% Mobile Phase B over 60 minutes |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 500 µL |

| Sample Preparation | Crude or partially purified plant extract dissolved in methanol |

This methodology allows for the effective separation and collection of fractions containing the target compound, 3,5-di-O-galloylquinic acid, which can then be further analyzed for structural confirmation and purity assessment. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which is particularly useful for identifying phenolic compounds that exhibit characteristic UV spectra.

Biosynthetic Pathways and Chemical Synthesis of 3,5 Di O Galloylshikimic Acid

Enzymatic and Metabolic Precursors in Natural Biosynthesis

The natural production of 3,5-Di-O-galloylshikimic acid is rooted in the metabolic pathways of plants and some microorganisms. It is a convergence of two key biosynthetic routes that both originate from the same central pathway, providing the necessary molecular backbones for its structure.

The shikimic acid pathway is a crucial metabolic route found in bacteria, fungi, and plants, but not in animals. researchgate.net Its primary role is the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of seven enzymatic steps to produce chorismate, the common precursor to the aromatic amino acids. researchgate.netnih.gov

Shikimic acid itself, chemically known as (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, is the namesake intermediate of this pathway. mdpi.comlookchem.com It is formed from the reduction of 3-dehydroshikimate by the enzyme shikimate dehydrogenase. nih.gov This shikimic acid molecule serves as the core polyol scaffold onto which galloyl groups are attached to form 3,5-Di-O-galloylshikimic acid. Furthermore, the pathway provides the precursor for the galloyl moieties themselves, making it the central hub for the biosynthesis of gallotannins. researchgate.net

Gallic acid (3,4,5-trihydroxybenzoic acid) constitutes the "galloyl" portions of 3,5-Di-O-galloylshikimic acid. mdpi.com Its biosynthesis is directly linked to the shikimic acid pathway. The formation of gallic acid branches off from the main pathway at the intermediate 3-dehydroshikimic acid (DHS). utu.fi An enzyme, shikimate dehydrogenase (SDH), can catalyze the aromatization of 3-dehydroshikimate to produce gallic acid. nih.govutu.fi Studies in grapevine and other plants have identified specific SDH isozymes that, in addition to their classical role of reducing DHS to shikimate, can also directly dehydrogenate DHS to form gallic acid. nih.govoup.com

Once synthesized, gallic acid can be activated, often by glucosylation, to form β-glucogallin (1-O-galloyl-β-D-glucose). This activated form serves as a key intermediate and galloyl group donor in the subsequent formation of more complex gallotannins. oup.comnih.gov

The final step in the biosynthesis of 3,5-Di-O-galloylshikimic acid is the formation of ester bonds between the carboxyl group of gallic acid and the hydroxyl groups at the C-3 and C-5 positions of shikimic acid. This reaction is catalyzed by a class of enzymes known as acyltransferases, specifically galloyltransferases. nih.gov

In the broader context of gallotannin biosynthesis, these enzymes facilitate the transfer of galloyl groups from an activated donor, such as β-glucogallin, to an acceptor molecule. wikipedia.org For instance, β-glucogallin O-galloyltransferase utilizes two molecules of 1-O-galloyl-β-D-glucose to produce 1,6-di-O-galloyl-β-D-glucose. wikipedia.org While the specific galloyltransferase that acts on shikimic acid has not been fully characterized, the mechanism is presumed to be similar. The enzyme would bind both the shikimic acid acceptor and an activated galloyl donor, orienting them to facilitate a nucleophilic attack from the hydroxyl groups of shikimic acid on the carbonyl carbon of the galloyl donor, resulting in the formation of the ester linkage and the release of the donor's carrier molecule (e.g., glucose). nih.gov

Chemo-enzymatic and Total Synthesis Approaches

The chemical synthesis of 3,5-Di-O-galloylshikimic acid is a complex undertaking due to the multiple hydroxyl groups on the shikimic acid core, which requires precise control to achieve the desired esterification pattern. nih.gov Synthetic strategies often combine chemical and enzymatic methods to leverage the flexibility of chemical reactions and the high selectivity of enzymes. nih.gov

The creation of the core galloylshikimic acid structure in the lab begins with shikimic acid, which is available commercially through extraction from plants like star anise or through fermentation processes. nih.gov The synthesis of derivatives often involves protecting the functional groups that are not intended to react in a given step. For the shikimic acid scaffold, this typically means protecting the carboxyl group and one or more of the hydroxyl groups to direct the galloylation to specific positions. nih.gov

Total synthesis strategies for related compounds, such as galloylquinic acids, provide a blueprint for these methodologies. Such syntheses often start from commercially available quinic or shikimic acid and involve a sequence of protection, coupling, and deprotection steps to build the final molecule. nih.gov

Achieving regioselectivity—the ability to add the galloyl groups specifically to the C-3 and C-5 positions—is the principal challenge. Chemical synthesis relies heavily on the use of protecting groups. For 3,5-Di-O-galloylshikimic acid, a synthetic route would involve:

Protection of the C-4 hydroxyl group: The hydroxyl group at the C-4 position must be blocked, for example, by converting it into an ether or a silyl ether. The carboxyl group is also typically protected, often as a methyl or ethyl ester.

Esterification: The remaining free hydroxyl groups at C-3 and C-5 can then be esterified. A common and effective method for this is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the free hydroxyls and a protected form of gallic acid (e.g., 3,4,5-tribenzyloxybenzoic acid). nih.gov

Deprotection: In the final step, the protecting groups on the galloyl moieties (e.g., benzyl groups, removed by hydrogenolysis) and on the shikimic acid core are removed to yield 3,5-Di-O-galloylshikimic acid.

Chemo-enzymatic approaches can offer an alternative by using enzymes like lipases, which can exhibit high regioselectivity for specific hydroxyl groups on a polyol scaffold, potentially reducing the need for extensive protection and deprotection steps. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of 3,5 Di O Galloylshikimic Acid

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3,5-Di-O-galloylshikimic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of natural products like 3,5-Di-O-galloylshikimic acid. One-dimensional (1D) NMR (¹H and ¹³C) provides information on the chemical environment of individual protons and carbons, while two-dimensional (2D) experiments reveal the connectivity between them.

Detailed NMR data for a closely related derivative, 3-O-galloyl-5-O-methylgalloyl shikimic acid, isolated from Terminalia dhofarica, illustrates the process of structural assignment. nih.gov The ¹H NMR spectrum shows characteristic signals for the shikimic acid core protons and the aromatic protons of the galloyl groups. The two singlets in the aromatic region, each integrating to two protons, are typical for symmetrically substituted galloyl moieties. nih.gov

2D NMR experiments are crucial for assembling the structure. Correlation Spectroscopy (COSY) establishes proton-proton couplings within the shikimic acid spin system, confirming the sequence of H-3, H-4, H-5, and the two H-6 protons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key to placing the galloyl groups, showing long-range correlations from the shikimic acid protons (e.g., H-3 and H-5) to the carbonyl carbons of the respective galloyl esters. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a 3,5-Di-O-galloylshikimic Acid Derivative (in Methanol-d₄) Data adapted from a closely related structure: 3-O-galloyl-5-O-methylgalloyl shikimic acid. nih.gov

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) | HMBC Correlations (H to C) |

| Shikimic Acid Moiety | |||

| 1 | - | 171.1 | - |

| 2 | 6.88 (m) | 132.8 | C-1, C-3, C-6 |

| 3 | 5.62 (m) | 71.2 | C-1, C-2, C-4, C-5, C-1'' |

| 4 | 4.54 (dd, 8.5, 3.8) | 68.1 | C-2, C-5, C-6 |

| 5 | 5.56 (m) | 71.9 | C-1, C-3, C-4, C-6, C-1''' |

| 6a | 2.65 (dd, 18.0, 5.7) | 32.1 | C-2, C-4, C-5 |

| 6b | 3.14 (dd, 18.0, 2.7) | C-2, C-4, C-5 | |

| 3-O-Galloyl Moiety | |||

| 1'' | - | 167.9 | - |

| 2''/6'' | 7.13 (s) | 110.5 | C-1'', C-3''/5'', C-4'' |

| 3''/5'' | - | 146.6 | - |

| 4'' | - | 140.7 | - |

| 5-O-(Methylgalloyl) Moiety | |||

| 1''' | - | 166.9 | - |

| 2'''/6''' | 7.15 (s) | 110.8 | C-1''', C-3'''/5''', C-4''' |

| 3'''/5''' | - | 146.9 | - |

| 4''' | - | 142.1 | - |

| OMe | 3.88 (s) | 52.8 | C-4''' |

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the identification and structural characterization of 3,5-Di-O-galloylshikimic acid. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can determine the elemental composition of the molecule with high accuracy. In negative electrospray ionization (ESI) mode, 3,5-Di-O-galloylshikimic acid is typically detected as the deprotonated molecule [M-H]⁻ at an m/z of 477.0671. nih.gov

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure. For 3,5-Di-O-galloylshikimic acid, the fragmentation is dominated by the cleavage of the ester bonds, leading to characteristic neutral losses and fragment ions. nih.govmdpi.com

Key fragmentation pathways include:

Loss of a galloyl moiety (152 Da): Cleavage of one ester bond results in the loss of a galloyl group (C₇H₄O₄), leading to a fragment ion corresponding to galloylshikimic acid.

Loss of a gallic acid molecule (170 Da): This involves the loss of a complete gallic acid molecule (C₇H₆O₅).

Sequential losses: Further fragmentation can occur, including the loss of the second galloyl group or fragmentation of the shikimic acid core itself, often through losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). The gallic acid fragment itself appears at m/z 169, which can further fragment to m/z 125 by losing CO₂. nih.gov

Table 2: Characteristic MS/MS Product Ions of 3,5-Di-O-galloylshikimic Acid ([M-H]⁻ at m/z 477.0671) nih.gov

| Observed m/z | Proposed Formula | Interpretation |

| 325.0577 | C₁₄H₁₃O₉⁻ | [M-H - Galloyl moiety]⁻ |

| 307.0466 | C₁₄H₁₁O₈⁻ | [M-H - Galloyl moiety - H₂O]⁻ |

| 169.0133 | C₇H₅O₅⁻ | [Gallic acid - H]⁻ |

| 125.0236 | C₆H₅O₃⁻ | [Gallic acid - H - CO₂]⁻ |

Molecular networking has emerged as a powerful bioinformatics approach for organizing and interpreting complex tandem MS data, facilitating the rapid identification of known compounds and the discovery of new natural products. nih.govnih.gov This technique, often performed on platforms like the Global Natural Products Social Molecular Networking (GNPS), clusters molecules with similar MS/MS fragmentation patterns into related groups or "molecular families." mdpi.comgithub.io

In the analysis of plant extracts containing gallotannins, 3,5-Di-O-galloylshikimic acid can be identified within a molecular network composed of other galloylated compounds. mdpi.com Its MS/MS spectrum, characterized by the gallic acid fragment (m/z 169) and the loss of a galloyl group (152 Da), causes its node in the network to connect to other molecules sharing these structural features, such as gallic acid, monogalloylshikimic acid isomers, and trigalloylshikimic acid. mdpi.com By comparing the experimental spectrum of a node with spectral libraries within GNPS, a putative identification can be made. This approach allows for the dereplication of known compounds and highlights potential isomers and new derivatives within a single dataset. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating 3,5-Di-O-galloylshikimic acid from the intricate mixture of phytochemicals present in biological samples, enabling its accurate quantification and subsequent analysis by mass spectrometry.

Reversed-phase High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common methods for the separation of phenolic compounds. These techniques utilize a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

The separation of 3,5-Di-O-galloylshikimic acid is typically achieved using a gradient elution program. The mobile phase usually consists of two solvents: an aqueous component (A), often water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and suppress ionization, and an organic component (B), such as acetonitrile (B52724) or methanol (B129727). The gradient starts with a high proportion of the aqueous phase, and the concentration of the organic phase is gradually increased to elute compounds of increasing hydrophobicity. UHPLC systems, which use columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and much faster analysis times. nih.gov

The coupling of HPLC or UHPLC with mass spectrometry (a "hyphenated" technique) combines the powerful separation capabilities of chromatography with the sensitive and selective detection provided by MS. This integration is the definitive method for the analysis of 3,5-Di-O-galloylshikimic acid in complex samples. mdpi.comresearchgate.net

UPLC-Q-TOF/MS: This configuration is ideal for identification and characterization. The UPLC separates the compounds, and the Q-TOF provides high-resolution, accurate mass measurements for both the precursor ion and its MS/MS fragments, allowing for confident formula determination and structural elucidation. nih.govresearchgate.net

UPLC-QqQ-MS: This setup, using a triple quadrupole mass spectrometer, is the gold standard for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (e.g., m/z 477 for 3,5-di-O-galloylshikimic acid), the second quadrupole fragments it, and the third quadrupole selects a specific, characteristic product ion. This highly selective process minimizes matrix interference and provides exceptional sensitivity and a wide linear dynamic range for accurate quantification.

This integrated approach enables comprehensive profiling of extracts, allowing for the simultaneous identification and quantification of 3,5-Di-O-galloylshikimic acid and other related metabolites. mdpi.com

Advanced Approaches such as Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. When coupled with mass spectrometry (IMS-MS), it offers significant advantages for the characterization and quantification of complex isomeric mixtures, which are common in the analysis of natural products like 3,5-Di-O-galloylshikimic acid.

The principle of IMS involves introducing ions into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its ion mobility. This mobility is a function of the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects its three-dimensional structure. Consequently, IMS can separate ions that are isobaric (having the same mass-to-charge ratio) but differ in their shape or size.

For a compound like 3,5-Di-O-galloylshikimic acid, which belongs to the class of hydrolysable tannins, IMS can be particularly beneficial. The analysis of these compounds is often complicated by the presence of numerous isomers with the same elemental composition but different arrangements of their galloyl moieties. Conventional liquid chromatography-mass spectrometry (LC-MS) methods may not always achieve complete separation of these isomers. The integration of IMS into the analytical workflow can provide this necessary separation, allowing for the unambiguous identification and quantification of individual isomers. nih.gov

The utility of IMS in the analysis of hydrolysable tannins has been demonstrated in studies of complex plant extracts. For instance, the detailed analysis of chestnut tannins has been successfully performed using a combination of liquid chromatography, ion mobility, and high-resolution mass spectrometry. nih.gov This approach allows for the differentiation of various galloyl glucose species and other tannin derivatives, showcasing the potential of IMS for the in-depth characterization of compounds like 3,5-Di-O-galloylshikimic acid.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 497.09258 | 202.1 |

| [M+Na]⁺ | 519.07452 | 204.5 |

| [M-H]⁻ | 495.07802 | 197.9 |

| [M+NH₄]⁺ | 514.11912 | 201.4 |

| [M+K]⁺ | 535.04846 | 206.7 |

| [M+H-H₂O]⁺ | 479.08256 | 195.0 |

| [M+HCOO]⁻ | 541.08350 | 204.1 |

Table 1. Predicted Collision Cross Section (CCS) values for 3,5-di-O-galloylquinic acid, a structural analog of 3,5-Di-O-galloylshikimic acid. Data is predictive and serves as an example of IMS-derived parameters. uni.lu

The incorporation of IMS as a characterization tool can significantly enhance the confidence in compound identification. By providing an orthogonal separation dimension to liquid chromatography and mass spectrometry, IMS helps to resolve co-eluting species and differentiate between isomers, leading to higher quality mass spectra and more reliable quantification. nih.gov

Mechanistic Studies on the Biological Activities of 3,5 Di O Galloylshikimic Acid

Investigation of Antioxidant Mechanisms

The antioxidant properties of 3,5-Di-O-galloylshikimic acid are a central aspect of its biological activity. These properties are primarily attributed to its chemical structure, which features multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals. Mechanistic studies have explored its capacity to scavenge reactive oxygen species, inhibit the damaging process of lipid peroxidation, and influence the activity of the body's own antioxidant enzymes.

3,5-Di-O-galloylshikimic acid has demonstrated significant potential in directly scavenging various reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a condition implicated in numerous chronic diseases. The compound's efficacy has been evaluated using several established in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable free radicals.

While specific IC50 values for 3,5-Di-O-galloylshikimic acid are not widely reported, studies on structurally related galloyl compounds provide insights into its potential potency. For instance, gallic acid, a component of 3,5-Di-O-galloylshikimic acid, is a well-known potent antioxidant. The presence of two galloyl moieties in 3,5-Di-O-galloylshikimic acid is expected to enhance its radical scavenging capabilities. Research on similar complex polyphenols, such as gallocatechin-3,5-di-O-gallate, has shown pronounced antioxidant effects, suggesting a similar high level of activity for 3,5-Di-O-galloylshikimic acid nih.gov.

In cellular models, such as Caco-2 cells, which are human colon adenocarcinoma cells often used to model the intestinal epithelium, antioxidants can exert protective effects against oxidative stress. While direct studies on 3,5-Di-O-galloylshikimic acid in Caco-2 cells are limited, the general mechanisms of phenolic compounds involve the reduction of intracellular ROS levels and the protection of cellular components from oxidative damage.

| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

|---|---|---|---|---|

| Gallic Acid | DPPH | Data Not Available | n-propylgallate | 30.12 ± 0.27 |

| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 µg/mL | Trolox | Data Not Available |

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. This process is initiated by the attack of free radicals on polyunsaturated fatty acids. Antioxidants that can break this chain reaction are vital for cellular protection. Phenolic compounds, like 3,5-Di-O-galloylshikimic acid, are known to inhibit lipid peroxidation by donating a hydrogen atom to peroxyl radicals, thereby terminating the chain reaction.

In addition to direct radical scavenging, some antioxidants can bolster the body's endogenous defense systems by modulating the activity of antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), play a critical role in detoxifying ROS. SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen, while CAT facilitates the decomposition of hydrogen peroxide into water and oxygen.

Studies on various polyphenols have demonstrated their ability to enhance the expression and activity of these protective enzymes. While direct evidence for 3,5-Di-O-galloylshikimic acid is still emerging, it is plausible that this compound could upregulate the activity of SOD and CAT, thereby providing an indirect but significant antioxidant effect nih.govmdpi.com. This modulation would contribute to a more robust cellular defense against oxidative stress.

Elucidation of Anti-inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of many diseases. 3,5-Di-O-galloylshikimic acid has been investigated for its anti-inflammatory properties, with studies focusing on its ability to interfere with key inflammatory pathways. These include the inhibition of pro-inflammatory mediators like nitric oxide and the modulation of cytokine expression.

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages during an inflammatory response can lead to tissue damage. Therefore, the inhibition of NO production is a key target for anti-inflammatory agents.

Studies have shown that various phenolic compounds can suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 nih.govnih.govmdpi.comresearchgate.netmdpi.com. This inhibition is often mediated by the downregulation of iNOS expression. Although specific IC50 values for 3,5-Di-O-galloylshikimic acid in inhibiting NO production are not consistently reported, the structural similarities to other active compounds suggest it likely possesses this activity. For example, derivatives of dihydroxycinnamic acid have shown anti-inflammatory effects by reducing the synthesis of inflammatory mediators nih.gov.

| Compound/Extract | Cell Line | Inhibitory Effect on NO Production |

|---|---|---|

| Ethyl acetate (B1210297) fraction of Ulmus pumila L. | RAW 264.7 | IC50: 161.0 µg/mL |

| Apigenin | RAW 264.7 | IC50: 23 µM |

| Wogonin | RAW 264.7 | IC50: 17 µM |

| Luteolin | RAW 264.7 | IC50: 27 µM |

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response. The excessive production of these cytokines can contribute to the pathology of inflammatory diseases. The ability of a compound to modulate the expression of these cytokines is a significant indicator of its anti-inflammatory potential.

Research on related polyphenols has demonstrated their capacity to reduce the expression of pro-inflammatory cytokines in various cell models nih.govnih.govmdpi.com. For instance, 3,4,5-trihydroxycinnamic acid has been shown to reduce the secretion and mRNA expression levels of IL-6 and other chemokines in stimulated human keratinocytes nih.gov. It is hypothesized that 3,5-Di-O-galloylshikimic acid may exert similar effects by interfering with inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of cytokine gene expression.

Involvement in Specific Signaling Pathways (e.g., PI3K/Akt/FoxO)

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of numerous cellular functions, including proliferation and survival. The Forkhead box O (FOXO) subfamily of transcription factors are key downstream targets of this pathway and are often negatively regulated by it. While this pathway is a frequent subject of study for various natural compounds, specific research detailing the interaction of 3,5-Di-O-galloylshikimic acid with the PI3K/Akt/FoxO signaling cascade could not be identified in the provided search results. Studies on other compounds, such as gallic acid derivatives, have shown inhibition of the PI3K/Akt pathway in the context of eliminating HIV-1 infected cells, but this cannot be directly attributed to 3,5-Di-O-galloylshikimic acid.

Studies on Anti-adipogenic Mechanisms

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key area of research for metabolic disorders. The 3T3-L1 cell line is a widely used in vitro model to study this process and to screen for compounds with anti-adipogenic potential.

Reduction of Lipid Accumulation in Adipocyte Models (e.g., 3T3 Cells)

While numerous phenolic compounds have been investigated for their ability to reduce lipid accumulation in 3T3-L1 cells, specific data for 3,5-Di-O-galloylshikimic acid is not available. For instance, a related but distinct compound, 3,5-dicaffeoylquinic acid, has been shown to inhibit lipid accumulation in 3T3-L1 cells induced to differentiate. nih.gov This effect is often assessed by staining lipid droplets with Oil Red O. nih.govmdpi.com However, without direct studies, it is not possible to confirm similar activity for 3,5-Di-O-galloylshikimic acid.

Inhibition of Adipocyte Differentiation

The differentiation of preadipocytes is a complex process regulated by a cascade of transcription factors. mdpi.comnih.gov Many natural compounds exert their anti-adipogenic effects by interfering with this process. Studies on various phenolic acids and flavonoids have demonstrated their potential to inhibit the early stages of adipogenesis. nih.gov For example, 3,5-dicaffeoylquinic acid was found to hinder the mitotic clonal expansion phase, which is an essential step in the adipogenic process of 3T3-L1 cells. nih.gov However, research specifically elucidating the inhibitory effect of 3,5-Di-O-galloylshikimic acid on adipocyte differentiation is absent from the available literature.

Antiviral Activities and Mechanistic Insights

The search for novel antiviral agents from natural sources is an ongoing effort. The mechanisms often involve targeting specific stages of the viral life cycle, such as entry into the host cell or replication.

Inhibition of Human Immunodeficiency Virus (HIV) Replication

While there is broad interest in natural products as potential anti-HIV agents, specific studies on the inhibition of HIV replication by 3,5-Di-O-galloylshikimic acid were not found. Research in this area has focused on a variety of other compounds, including different flavonoids and diterpenes, which have shown the ability to inhibit HIV-1 infection in primary cells. researchgate.net

Interactions with Viral Envelope-CD4 Receptor

The entry of HIV-1 into host cells is initiated by the interaction of the viral envelope (Env) glycoprotein (B1211001) with the CD4 receptor on the target cell surface. nih.govnih.gov This interaction triggers conformational changes that are essential for viral entry. nih.govnih.gov This interface is a key target for antiviral therapies. The provided search results contain no evidence or studies suggesting that 3,5-Di-O-galloylshikimic acid interacts with the viral envelope-CD4 receptor complex.

Binding Affinity to SARS-CoV-2 Main Protease (Mpro) and Human ACE2 Receptor through In Silico Studies

In silico computational analyses have been employed to investigate the potential of 3,5-Di-O-galloylshikimic acid as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19. These studies focus on the compound's binding affinity for two key proteins involved in the viral life cycle: the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. vulcanchem.comembrapa.brresearchgate.net

Mpro is a crucial viral enzyme for the replication and transcription of the virus. embrapa.br The ACE2 receptor is the primary entry point for the virus into human cells. embrapa.br By binding to these targets, a compound could potentially block viral entry and replication.

A 2020 computational screening study identified 3,5-Di-O-galloylshikimic acid as a compound with encouraging binding affinity for both Mpro and the human ACE2 receptor. vulcanchem.comembrapa.brresearchgate.net The study calculated the binding energies using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, a common technique to estimate the free energy of binding of a ligand to a protein.

For the SARS-CoV-2 main protease (Mpro), 3,5-Di-O-galloylshikimic acid was found to fit within the Mpro cavity. Its hydroxyl groups on the benzoyl moiety were involved in hydrogen bonding with residues in the S1 and S4 subsites of the enzyme, including HIS163, ASN142, and THR190. embrapa.br Further interactions were noted with residues LEU167, GLY143, and GLU166. embrapa.br

Regarding the human ACE2 receptor, the same study reported that 3,5-Di-O-galloylshikimic acid exhibited the third-lowest MM-GBSA binding energy among the top compounds analyzed, indicating a strong potential interaction. embrapa.br The specific values from this in silico analysis are detailed in the table below.

Binding Affinity of 3,5-Di-O-galloylshikimic Acid to SARS-CoV-2 Targets

| Target Protein | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) |

|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | -10.12 | -74.0 |

| Human ACE2 Receptor | -11.16 | -51.7 |

These computational findings highlight 3,5-Di-O-galloylshikimic acid as a molecule of interest for its dual binding potential, though these results are predictive and require confirmation through in vitro and in vivo experimental studies. embrapa.br

Antigenotoxic Potentials and DNA Protection

Based on a comprehensive search of scientific literature, there are no specific studies available that have evaluated the inhibitory activity of 3,5-Di-O-galloylshikimic acid against genotoxicity induced by hydrogen peroxide (H2O2) using methods such as the Comet Assay.

Based on a comprehensive search of scientific literature, no research has been published detailing the specific influence of 3,5-Di-O-galloylshikimic acid on DNA repair enzymes.

Antifungal Activities

Based on a comprehensive search of scientific literature, there are no specific studies available that have investigated the inhibitory activity of 3,5-Di-O-galloylshikimic acid against the pathogenic yeasts Cryptococcus neoformans and Cryptococcus gattii.

Structure Activity Relationship Sar Studies of 3,5 Di O Galloylshikimic Acid

Correlating Structural Features with Biological Activities

The potency of 3,5-di-O-galloylshikimic acid is not merely a sum of its parts but a synergistic interplay between its constituent moieties: the galloyl groups and the shikimic acid core.

The presence, number, and position of galloyl groups are determinant factors for the biological activities of many polyphenols. researchgate.netdntb.gov.ua Research has consistently demonstrated that galloylation, the attachment of galloyl moieties, significantly enhances the therapeutic potential of parent compounds. researchgate.netmdpi.com

Studies on various polyphenols, including catechins and proanthocyanidins, have established that the galloyl group is pivotal for a range of biological effects, such as antioxidant, anti-inflammatory, antiviral, and anti-cancer activities. mdpi.comnih.gov For instance, galloylated catechins show enhanced inhibitory abilities against inflammatory cytokines compared to their non-galloylated counterparts. mdpi.com This enhancement is often attributed to the ability of the galloyl group to interact with biological targets, such as proteins and cell membranes.

The number of galloyl groups often correlates with increased potency. For example, in studies of B-type proanthocyanidin dimers, digalloylated versions demonstrated a much stronger inhibition of preadipocyte differentiation compared to monogalloylated and non-galloylated forms. researchgate.net The increased number of galloyl groups was linked to a greater ability to disrupt the integrity of lipid rafts in cell membranes. researchgate.net This suggests that the two galloyl groups on 3,5-di-O-galloylshikimic acid are likely crucial for its bioactivity, potentially offering multiple interaction points with cellular targets. The position of these groups also influences the molecule's interaction with cell membranes and, consequently, its biological effects. researchgate.net

The shikimic acid core serves as the central scaffold for the galloyl esters. The shikimic acid pathway is a vital metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids and numerous other aromatic compounds. nih.govresearchgate.netnih.gov Shikimic acid itself is a valuable chiral building block for the synthesis of various pharmaceuticals and possesses inherent biological activities, including antioxidant and anticoagulant properties. dovepress.com

Comparative Analysis with Related Galloyl Esters

To better understand the specific contributions of its structural components, the bioactivity of 3,5-di-O-galloylshikimic acid is often compared with that of structurally similar molecules, such as galloylquinic acid derivatives and its own isomers.

Quinic acid is a cyclohexanecarboxylic acid structurally similar to shikimic acid, differing primarily in the degree of saturation of the cyclohexane ring. Galloylquinic acid derivatives are also widely found in nature and exhibit significant biological activities.

A study on extracts from Byrsonima fagifolia identified several galloylquinic acid derivatives, including 3,4-di-O-galloylquinic acid, 3,5-di-O-galloylquinic acid, and 3,4,5-tri-O-galloylquinic acid. embrapa.br These compounds demonstrated potent antifungal activity, particularly against Cryptococcus species, with their efficacy being comparable to or greater than other flavonoids and significantly higher than quinic acid or gallic acid alone. embrapa.br This highlights the essential role of the galloyl moieties in conferring potent bioactivity. While direct comparative studies between galloylshikimic and galloylquinic acids are limited, the subtle structural difference in the core ring (cyclohexene vs. cyclohexane) could lead to differences in conformational flexibility and three-dimensional shape. These differences may, in turn, affect their binding affinity to specific biological targets, potentially leading to variations in the potency or spectrum of their biological activities.

| Feature | Shikimic Acid Core | Quinic Acid Core |

|---|---|---|

| Chemical Structure | (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid | (1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid |

| Key Difference | Contains a double bond in the ring (cyclohexene) | Fully saturated ring (cyclohexane) |

| Potential Impact | More rigid conformation, altered electronic properties | Greater conformational flexibility |

The concept of isomeric effects is well-established in pharmacology, where even minor changes in structure, such as the position of a functional group, can lead to significant differences in activity. nih.gov For example, in a study of myricetin galloylglycosides, isomers with the galloyl group at different positions on the rhamnose sugar exhibited distinct levels of radical scavenging and enzyme inhibitory activities. researchgate.net

While specific SAR studies directly comparing a full series of galloylshikimic acid isomers are not extensively detailed in the available literature, it can be inferred that each isomer would present a unique three-dimensional profile. The biological activity would be expected to vary across isomers like 3-O-galloylshikimic acid, 3,4-di-O-galloylshikimic acid, and 3,4,5-tri-O-galloylshikimic acid. The number of galloyl groups would likely correlate with increased potency up to a certain point, after which steric hindrance might become a factor. The specific substitution pattern (e.g., 3,5- vs. 3,4-) would determine the precise geometry and influence interactions with specific biological targets.

| Compound | Number of Galloyl Groups | Potential SAR Implications |

|---|---|---|

| 3-O-galloylshikimic acid | 1 | Baseline activity, serves as a reference for mono-galloylation. |

| 3,4-di-O-galloylshikimic acid | 2 | Different spatial arrangement of galloyl groups compared to the 3,5-isomer, potentially leading to different target specificity or affinity. |

| 3,5-di-O-galloylshikimic acid | 2 | Specific geometric orientation of galloyl groups conferring its observed biological activities. |

| 3,4,5-tri-O-galloylshikimic acid | 3 | Potentially higher potency due to more interaction points, but could also have reduced bioavailability or increased steric hindrance. |

Computational Approaches in SAR (e.g., Molecular Docking, ADME Prediction for Binding Affinity)

Computational methods are invaluable tools in modern drug discovery and SAR studies. mdpi.com Techniques like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction provide insights into the molecular interactions and pharmacokinetic properties of compounds like 3,5-di-O-galloylshikimic acid.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of 3,5-di-O-galloylshikimic acid, docking studies can simulate its interaction with the active site of a target protein (e.g., an enzyme or receptor). These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. By comparing the docking scores and binding modes of 3,5-di-O-galloylshikimic acid and its analogues, researchers can rationalize observed SAR data and predict the activity of novel derivatives. For example, docking could help explain why a particular isomer shows higher activity by revealing a more favorable binding conformation in the target's active site.

ADME Prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule. researchgate.netsygnaturediscovery.com These properties are critical for a compound's potential as a drug. Early prediction of ADME properties helps to identify potential liabilities, such as poor absorption or rapid metabolism. nih.gov For 3,5-di-O-galloylshikimic acid, ADME prediction models can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential for inhibition of key metabolic enzymes like cytochrome P450s. pensoft.net This information is vital for guiding the optimization of the lead compound to improve its drug-like properties.

| Computational Method | Purpose | Application to 3,5-Di-O-galloylshikimic acid |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | - Elucidate the mechanism of action by identifying key interactions with target proteins.

|

| ADME Prediction | Estimates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | - Assess "drug-likeness" and potential for in vivo efficacy.

|

Metabolism and Biotransformation of 3,5 Di O Galloylshikimic Acid

In Vitro Metabolic Studies

In vitro studies, particularly those simulating the conditions of the human gut, are crucial for understanding the initial breakdown of complex polyphenols like 3,5-Di-O-galloylshikimic acid.

The biotransformation of gallotannins is largely initiated by the enzymatic activity of the gut microbiota. nih.gov Microorganisms residing in the colon produce a variety of enzymes, such as tannase, which are capable of hydrolyzing the ester bonds characteristic of these compounds. nih.govwikipedia.org In the case of 3,5-Di-O-galloylshikimic acid, these microbial enzymes cleave the ester linkages between the gallic acid moieties and the shikimic acid core. This enzymatic degradation is a critical first step, as it breaks down the larger, less absorbable molecule into its smaller, constituent components. nih.gov The process releases free gallic acid and the shikimic acid core into the colonic lumen, making them available for further metabolism or absorption. nih.gov

The primary degradation products resulting from the microbial hydrolysis of 3,5-Di-O-galloylshikimic acid are its fundamental building blocks: gallic acid and shikimic acid. researchgate.net Gallic acid, once liberated, is subject to further biotransformation by the gut microbiota. A key secondary metabolic reaction is the decarboxylation of gallic acid, which is catalyzed by the enzyme gallic acid decarboxylase, to form pyrogallol. nih.gov This subsequent degradation highlights the multi-step metabolic cascade that these compounds undergo within the gut.

The table below summarizes the key metabolites identified from the in vitro degradation of gallotannin-like structures.

| Parent Compound | Enzyme/Process | Key Metabolites | Secondary Metabolites |

| 3,5-Di-O-galloylshikimic acid | Gut Microbiota (Tannase) | Gallic Acid, Shikimic Acid | Pyrogallol |

In Vivo Fate and Systemic Processing

Following the initial breakdown in the gut, the resulting metabolites may be absorbed into systemic circulation and undergo further processing.

The oral bioavailability of large polyphenolic compounds like gallotannins is generally low due to their high molecular weight and tendency to bind with proteins in the intestinal lumen. acs.org Consequently, intact 3,5-Di-O-galloylshikimic acid is unlikely to be absorbed significantly. However, its smaller, microbially-generated metabolites, such as gallic acid, have a greater potential for absorption. acs.org

In silico models are frequently used to predict the pharmacokinetic properties and bioavailability of compounds, offering insights where direct experimental data is lacking. nih.govsciensage.info These computational tools evaluate physicochemical properties against established criteria for drug-likeness, such as Lipinski's Rule of Five. Parameters assessed include lipophilicity, water solubility, molecular weight, and the number of hydrogen bond donors and acceptors. sciensage.infosemanticscholar.org While specific in silico data for 3,5-Di-O-galloylshikimic acid is not available, a conceptual analysis based on its structure can be performed.

The following interactive table outlines the typical parameters evaluated in in silico bioavailability models.

| Parameter | Description | Favorable for Absorption | Predicted Property for 3,5-Di-O-galloylshikimic acid |

| Molecular Weight | The mass of the molecule. | < 500 g/mol | Moderate (Approx. 478 g/mol ) |

| LogP (Lipophilicity) | The octanol-water partition coefficient, indicating fat solubility. | < 5 | Likely low to moderate |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 | High (>5) |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 | High (>10) |

| Water Solubility | The ability to dissolve in water. | Higher is better | Likely moderate to good due to polar groups |

| Bioavailability Score | An overall score based on multiple parameters. | Higher is better | Parent molecule likely low; metabolites higher |

Based on these general principles, the parent molecule may exhibit poor absorption, while its metabolite, gallic acid, demonstrates more favorable properties for oral bioavailability. acs.org

After absorption, metabolites like gallic acid enter the portal circulation and are transported to the liver, where they undergo extensive Phase II metabolism. mdpi.com These biotransformation reactions include methylation, glucuronidation, and sulfation, which increase the water solubility of the metabolites, thereby facilitating their elimination from the body. mdpi.com These conjugated forms are then excreted from the body, primarily through the urine. semanticscholar.org Any unabsorbed parent compound or metabolites are eliminated in the feces.

Future Directions and Research Opportunities

Elucidation of Additional Specific Molecular Targets and Signaling Cascades

A critical avenue for future research is the comprehensive identification of the specific molecular targets and signaling pathways modulated by 3,5-Di-O-galloylshikimic acid. While the antioxidant properties of related gallic acid derivatives are well-documented, the precise intracellular proteins and signaling cascades that this specific molecule interacts with to exert its biological effects remain largely unknown.

Future investigations could employ molecular docking studies to predict the binding affinity of 3,5-Di-O-galloylshikimic acid to a wide range of protein targets. For instance, docking studies on gallic acid and its derivatives have explored their interactions with proteins involved in apoptosis in breast cancer cells, such as JUN, AKT1, CASP3, and CASP7 nih.gov. Similar in silico approaches could be applied to 3,5-Di-O-galloylshikimic acid to identify potential targets involved in various disease pathways. For example, molecular docking has been used to investigate organic acids as potential modulators of Tumor Necrosis Factor (TNF) mdpi.com.

Beyond computational predictions, experimental validation is crucial. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be utilized to isolate and identify the direct binding partners of 3,5-Di-O-galloylshikimic acid within a cellular context. Understanding these interactions will provide a more precise understanding of its mechanism of action and pave the way for its rational application in disease models.

Development of Advanced Synthetic Strategies for Analogs

To enhance the therapeutic potential of 3,5-Di-O-galloylshikimic acid, the development of advanced synthetic strategies to create a library of analogs is a promising direction. While the compound can be isolated from natural sources, synthetic approaches offer the advantage of systematically modifying its chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

The synthesis of 3,5-Di-O-galloylshikimic acid can be achieved through the esterification of shikimic acid with gallic acid under acidic conditions. Future synthetic efforts could focus on introducing diverse functional groups onto the shikimic acid or galloyl moieties. For example, research on synthetic gallic acid derivatives has shown that the formation of ester or amide bonds can enhance antioxidant efficiency researchgate.net. By creating a series of analogs with varied lipophilicity, hydrogen-bonding capabilities, and steric properties, it will be possible to explore a wider range of biological activities and potentially discover compounds with superior therapeutic indices.

Integration of Multi-Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of 3,5-Di-O-galloylshikimic acid, the integration of multi-omics approaches is essential. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues upon treatment with the compound. This systems-level approach can reveal the global cellular response and identify novel biomarkers of its activity.

Future studies could utilize transcriptomics (e.g., RNA-sequencing) to identify genes that are differentially expressed in response to 3,5-Di-O-galloylshikimic acid. Proteomics can then be used to validate these changes at the protein level and identify post-translational modifications. Metabolomics can provide insights into the metabolic pathways that are perturbed by the compound. The integration of these datasets will offer a comprehensive biological profile of 3,5-Di-O-galloylshikimic acid, moving beyond a single-target-based understanding of its function.

Further Characterization of Structure-Activity Relationships through Rational Design

A systematic investigation into the structure-activity relationships (SAR) of 3,5-Di-O-galloylshikimic acid and its synthesized analogs is crucial for rational drug design. By correlating specific structural features with biological activity, it is possible to identify the key chemical moieties responsible for its therapeutic effects.

Exploration of Synergistic Effects with other Bioactive Compounds

Investigating the potential synergistic effects of 3,5-Di-O-galloylshikimic acid in combination with other bioactive compounds is a promising strategy to enhance its therapeutic efficacy and potentially reduce the required dosages, thereby minimizing side effects. Phenolic compounds, in particular, have been shown to exhibit synergistic antioxidant effects when used in combination.

Q & A

Q. What methods are recommended for the identification and quantification of 3,5-Di-O-galloylshikimic acid in plant extracts?

High-performance liquid chromatography (HPLC) coupled with liquid chromatography-mass spectrometry (LC-MS) or evaporative light scattering detection (LC/MS-ELSD) is widely used for quantification, with ≥95% purity validation . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing stereoisomers or galloylation patterns. Ensure calibration with certified reference standards and validate methods using spike-recovery experiments to account for matrix effects in plant extracts .

Q. What natural sources of 3,5-Di-O-galloylshikimic acid have been characterized in recent studies?

The compound has been isolated from:

- Opuntia ficus-indica callus cultures, where it constitutes the major anti-adipogenic metabolite .

- Rosa roxburghii (chestnut rose) fruits, where it correlates with antioxidant activity (p < 0.05) in DPPH and FRAP assays .

- Terminalia chebula and Phyllanthus emblica, though extraction yields vary depending on solvent polarity and plant phenology .

Q. How can researchers ensure reproducibility in experimental protocols for isolating 3,5-Di-O-galloylshikimic acid?

- Standardized extraction : Use methanol-water (70:30 v/v) with 0.1% formic acid for optimal solubility .

- Purity validation : Combine HPLC with photodiode array (PDA) detection (λ = 280 nm) and compare retention times to authenticated standards .

- Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines, including detailed descriptions of chromatography conditions, solvent gradients, and column specifications in supplementary materials .

Advanced Research Questions

Q. What molecular mechanisms underlie the anti-adipogenic activity of 3,5-Di-O-galloylshikimic acid?

In 3T3-L1 adipocytes, the compound reduces lipid accumulation by:

- PPARγ inhibition : Downregulates peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis .

- AMPK activation : Enhances AMP-activated protein kinase (AMPK) phosphorylation, suppressing fatty acid synthase (FAS) expression .

- In vivo validation : Demonstrated in high-fat diet (HFD)-induced obesity models, though dose-response relationships require further optimization .

Q. How does 3,5-Di-O-galloylshikimic acid interact with SARS-CoV-2 targets in computational studies?

Molecular docking reveals strong binding to the ACE-2 receptor (docking score: −10 kcal/mol), comparable to synthetic drugs like azithromycin (−10.5 kcal/mol). Key interactions include:

- Hydrogen bonding : Galloyl groups with ACE-2 residues ASP38 and TYR41.

- Hydrophobic interactions : Shikimic acid backbone with LYS353 and HIS34 .

Table 1 : Docking scores of selected phytoconstituents targeting ACE-2

| Compound | Docking Score (kcal/mol) |

|---|---|

| 3,5-Di-O-galloylshikimic acid | −10.0 |

| Absinthin | −11.8 |

| Azithromycin (control) | −10.5 |

Q. How can conflicting data between in silico predictions and in vitro bioactivity be resolved?

- Validation pipelines : Prioritize compounds with consistent docking scores across multiple software (e.g., AutoDock Vina, Schrödinger).

- Dose-response assays : Use isothermal titration calorimetry (ITC) to validate binding affinities observed computationally .

- Structural analogs : Compare activity of 3,5-Di-O-galloylshikimic acid with mono-galloylated derivatives to identify critical functional groups .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of galloylshikimic acid derivatives?

- Synthetic modification : Introduce methyl or acetyl groups to hydroxyl positions to assess steric/electronic effects.

- In vitro models : Use dual luciferase reporter assays (e.g., NF-κB or Nrf2 pathways) to evaluate anti-inflammatory or antioxidant synergy .

- Data analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate structural features (e.g., galloylation degree) with bioactivity .

Table 2 : Key research gaps and methodological recommendations

| Research Gap | Proposed Methodology |

|---|---|

| Clinical translation of anti-obesity effects | Phase I pharmacokinetic studies in rodent models |

| Synergy with other polyphenols | Fractional inhibitory concentration (FIC) index assays |

| Target specificity for viral vs. host proteins | CRISPR-Cas9 knockout of ACE-2 in cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.